5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester
Overview
Description
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester is a heterocyclic compound that features a pyrazole ring substituted with a biphenyl group and a carboxylic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-ketoester.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction.
Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-pyrazole-3-carboxylic acid methyl ester: Lacks the biphenyl group, resulting in different chemical and biological properties.
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid methyl ester: Contains a methoxy group instead of a biphenyl group, affecting its reactivity and applications.
Uniqueness
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester is unique due to the presence of the biphenyl group, which enhances its hydrophobicity and potential interactions with biological targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse applications in scientific research .
Properties
IUPAC Name |
methyl 3-(4-phenylphenyl)-1H-pyrazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)16-11-15(18-19-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNDJPYVJPUGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202951 | |
Record name | Methyl 5-[1,1′-biphenyl]-4-yl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159596-88-9 | |
Record name | Methyl 5-[1,1′-biphenyl]-4-yl-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159596-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-[1,1′-biphenyl]-4-yl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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